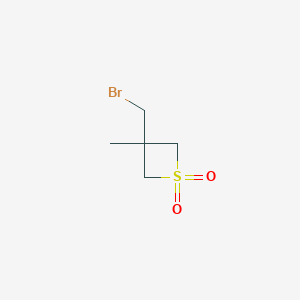
3-(Bromomethyl)-3-methylthietane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .Molecular Structure Analysis
The molecular formula of “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is C4H7BRO2S . The structure can be represented by the SMILES string: BrCC(C1)CS1(=O)=O .Chemical Reactions Analysis
Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine (22) with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 199.07 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用
1. Organic Synthesis and Reactions
The compound 3-(Bromomethyl)-3-methylthietane 1,1-dioxide has been utilized in various organic synthesis reactions. For instance, it has been used in the condensation with nitriles in the presence of zinc-silver to produce a mixture of ketones, which further undergo pyrolysis to yield different ketones corresponding to acylation of isoprene (Rousseau & Drouin, 1983). Additionally, it has been involved in photoinitiated bromination reactions leading to the formation of derivatives with potential antibacterial activity (Cowley et al., 1983).
2. Catalytic Applications
This compound has shown relevance in catalysis, particularly in reactions involving carbon dioxide, ethylene oxide, and amines to produce 3-aryl-2-oxazolidinones. Binary ionic liquids, including derivatives of this compound, demonstrate a synergistic effect in catalyzing these reactions (Wang et al., 2014).
3. Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound is a key intermediate in preparing various compounds. For example, it's used in the quantitative preparation of reactive dienes for [4+2] cycloadditions with DMAD and [60]fullerene, leading to efficient formation of cycloadducts, which have significant implications in material science (Markoulides et al., 2012).
4. Biochemical Studies
The compound also finds use in biochemical studies. For instance, it has been studied in relation to the metabolism of 3-methylthiopropionate in rat liver homogenates, providing insights into methionine catabolism and the formation of toxic compounds like hydrogen sulfide and methanethiol (Steele & Benevenga, 1979).
5. Environmental Science
In environmental science, derivatives of this compound are investigated for their role in atmospheric bromine chemistry, which can influence ozone layer dynamics and contribute to environmental pollution (Wofsy et al., 1975).
Safety and Hazards
The safety information available indicates that “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is classified under Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include P264 - P270 - P301 + P312 - P501 . It’s important to handle this compound with appropriate safety measures.
特性
IUPAC Name |
3-(bromomethyl)-3-methylthietane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIZYHESITMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-89-0 |
Source


|
| Record name | 3-(bromomethyl)-3-methylthietane 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
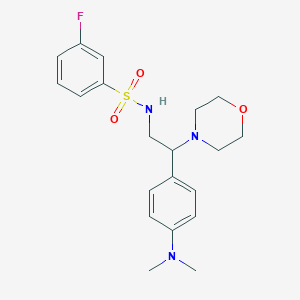
![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2750854.png)


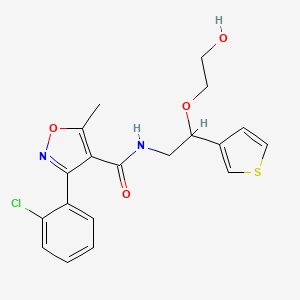
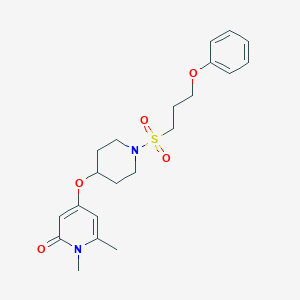

![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)
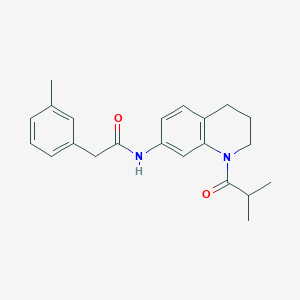

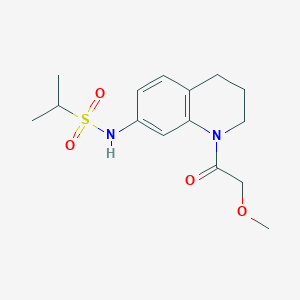
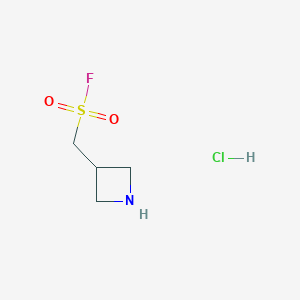
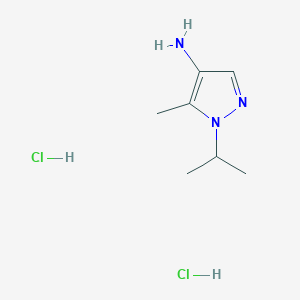
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
